Osi-027
Overview
Description
OSI-027 is a potent and selective inhibitor of mTORC1 and mTORC2 with IC50 values of 22nM and 65nM, respectively . It is developed as a potent anticancer agent through inhibiting mTORC1 and mTORC2 . It shows more than 100-fold selectivity against mTOR over other PI3K-related kinases in biochemical assays .
Molecular Structure Analysis
The molecular formula of OSI-027 is C21H22N6O3 . The molecular weight is 406.44 g/mol . The InChI is 1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14 (25-16 (13)15)17-18-19 (22)23-10-24-27 (18)20 (26-17)11-5-7-12 (8-6-11)21 (28)29/h2-4,9-12,25H,5-8H2,1H3, (H,28,29) (H2,22,23,24) .Chemical Reactions Analysis
While specific chemical reactions involving OSI-027 are not detailed in the available literature, it’s known that OSI-027 can inhibit both mTORC1 and mTORC2 pathways by directly hijacking the ATP-binding site of mTOR proteins .Physical And Chemical Properties Analysis
OSI-027 is a crystalline solid . It is insoluble in water and ethanol but soluble in DMSO to a concentration of 32.5 mg/mL .Scientific Research Applications
Cancer Research
Scientific Field
Oncology
Summary of Application
OSI-027 is a potent and selective inhibitor of mTORC1 and mTORC2, which are part of the mTOR signaling pathway. This pathway is frequently activated in human cancers and plays a central role in cell growth, metabolism, proliferation, and survival.
Methods of Application
OSI-027 was characterized preclinically using various cancer models both in vitro and in vivo. It was tested against several nonengineered and engineered cancer cell lines to assess its anti-proliferative activity and ability to induce cell death.
Results and Outcomes
OSI-027 demonstrated robust antitumor activity across different human xenograft models and showed superior efficacy compared to rapamycin in COLO 205 and GEO colon cancer xenograft models. It inhibited phosphorylation of mTORC1 substrates 4E-BP1 and S6K1, as well as the mTORC2 substrate AKT .
Autophagy Research
Scientific Field
Cell Biology
Summary of Application
OSI-027’s inhibition of the mTOR pathway triggers autophagy, a cellular process that involves the degradation and recycling of cellular components.
Methods of Application
An optochemical approach was used where a photoactivatable OSI-027 prodrug was designed. Upon light irradiation, OSI-027 is released, inhibiting the mTOR signaling pathway.
Results and Outcomes
The triggered autophagy led to cell death, indicating the potential of OSI-027 to control autophagic processes in cancer cells .
Molecular Pharmacology
Scientific Field
Pharmacology
Summary of Application
OSI-027 serves as a research tool to understand the pharmacological distinctions between mTOR inhibitors like rapamycin and dual mTORC1/mTORC2 inhibitors.
Methods of Application
Comparative studies were conducted to profile the mechanistic and functional effects of OSI-027 and rapamycin across various human cancer cell lines.
Results and Outcomes
OSI-027 showed broad-spectrum anti-proliferative activity and induced apoptosis in a majority of tumor cell lines tested, which was distinct from the effects observed with rapamycin .
Inflammatory Diseases
Scientific Field
Immunology
Summary of Application
OSI-027 has been explored for its anti-inflammatory properties, as the mTOR pathway is also involved in the regulation of immune responses.
Methods of Application
In vivo and in vitro studies were conducted to investigate the effects of OSI-027 on inflammatory markers and immune cell function.
Results and Outcomes
The studies showed that OSI-027 could potentially reduce inflammatory responses. However, the search results do not provide comprehensive quantitative data or statistical analyses for these outcomes.
These additional applications highlight the versatility of OSI-027 in scientific research. While the search results do not provide exhaustive details for each application, they offer a glimpse into the potential of OSI-027 in various fields of study. For more in-depth information, further research and consultation of specialized databases and scientific publications would be necessary .
Safety And Hazards
Future Directions
OSI-027 has shown robust antitumor activity in several different human xenograft models representing various histologies . It has also been found to reduce the migratory and metastatic capacity of cholangiocarcinoma cells in vitro . These findings suggest that dual inhibitors like OSI-027 could help block refractory or recurrent cancers and perhaps other neoplasms .
properties
IUPAC Name |
4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-30-15-4-2-3-13-9-14(25-16(13)15)17-18-19(22)23-10-24-27(18)20(26-17)11-5-7-12(8-6-11)21(28)29/h2-4,9-12,25H,5-8H2,1H3,(H,28,29)(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROFGZPOBKIAEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2)C3=C4C(=NC=NN4C(=N3)C5CCC(CC5)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025951 | |
Record name | trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Osi-027 | |
CAS RN |
936890-98-1 | |
Record name | OSI-027 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936890981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OSI-027 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12387 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | trans-4-[4-Amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSI-027 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25MKH1SZ0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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